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Introduction

Manganese-Palladium (MnPd) alloys have emerged as highly versatile materials in the field of

spintronics, which leverages the intrinsic spin of the electron in addition to its charge for

information processing and storage.[1] Depending on their stoichiometry and crystal structure,

MnPd alloys can function as efficient spin-current generators for spin-orbit torque (SOT)

applications, or as robust antiferromagnets for exchange bias and next-generation

antiferromagnetic spintronic devices.[2][3] Their tunable properties make them promising

candidates for advancing technologies such as Magnetic Random Access Memory (MRAM),

magnetic sensors, and ultrafast computing.[4][5][6] This document provides detailed application

notes and experimental protocols for researchers exploring the use of MnPd alloys in spintronic

applications.

Application Note 1: MnPd₃ for High-Efficiency Spin-
Orbit Torque (SOT) Devices
Spin-orbit torque provides an efficient mechanism for electrically switching the magnetization in

spintronic devices.[4] The alloy MnPd₃ has garnered significant attention for its ability to

generate large and unconventional spin-orbit torques. Unlike conventional heavy metals that

primarily produce an in-plane spin polarization, MnPd₃ thin films can generate both in-plane

and out-of-plane spin polarizations.[2][7] This unique characteristic allows for the complete,

external magnetic field-free switching of perpendicular magnetization, a critical step toward

realizing faster and more energy-efficient MRAM and logic devices.[7]
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Quantitative Data: Spin-Orbit Torque Properties of
MnPd₃
The performance of MnPd₃ as a spin-charge conversion material is quantified by its spin torque

efficiency and spin conductivity. The table below summarizes key metrics for magnetron-

sputtered MnPd₃ thin films post-annealed at 400 °C.

Parameter Symbol Value Reference

Spin Torque Efficiency θy 0.34 - 0.44 [2][7]

Spin Conductivity σyzx
5.70 – 7.30 x 105

(ħ/2e) Ω-1m-1
[7]

Visualization: SOT-Induced Magnetization Switching
The following diagram illustrates the mechanism of SOT switching in a MnPd₃/Co bilayer,

highlighting the generation of unconventional out-of-plane spin polarization (Sz) that enables

field-free switching of the perpendicular Co magnetization.
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Caption: Workflow of SOT-induced magnetization switching in a MnPd₃ device.

Experimental Protocol: Fabrication and Characterization
of MnPd₃ SOT Devices
1. Thin Film Deposition (Magnetron Sputtering)

Substrate: Thermally oxidized Silicon (SiO₂/Si).

Target: MnPd₃ alloy target or co-sputtering from individual Mn and Pd targets.

Base Pressure: Achieve a base pressure better than 5 × 10⁻⁵ Pa in the sputtering chamber.

[3]

Sputtering Gas: High-purity Argon (Ar) at a working pressure of ~0.5 Pa.[3]
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Deposition: Deposit a MnPd₃ thin film (e.g., 10 nm thickness) followed by a ferromagnetic

layer (e.g., Co, 1-2 nm) and a capping layer (e.g., AlOx or SiO₂) to prevent oxidation.[2][3]

Post-Annealing: Perform in-situ or ex-situ annealing of the film stack at 400 °C to promote

the desired low-symmetry crystal structure responsible for unconventional SOTs.[2][7]

2. Device Fabrication (Photolithography and Etching)

Use standard photolithography techniques to pattern the deposited film into Hall bar

structures.

Employ ion milling or reactive ion etching to define the device geometry.

Deposit metal contacts (e.g., Ti/Au) for electrical measurements using a lift-off process.

3. SOT Characterization (Second Harmonic Hall Measurement)

Objective: To quantify the damping-like and field-like SOT efficiencies.

Setup: A Hall bar device is placed in an external magnetic field. A low-frequency AC current

is passed through the long axis of the Hall bar.

Procedure:

Apply an in-plane external magnetic field and sweep its magnitude.

Measure the first harmonic (Vω) and second harmonic (V2ω) Hall voltage simultaneously

using lock-in amplifiers.

The SOT efficiencies can be extracted by analyzing the linear dependence of the second

harmonic signal on the applied current and the magnetic field. The unconventional torques

from x- and z-spin polarizations can be detected by varying the direction of the applied

magnetic field and magnetization.[2]

Application Note 2: L1₀ MnPd for Antiferromagnetic
Spintronics
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Antiferromagnets (AFMs) are central to the emerging field of antiferromagnetic spintronics,

offering advantages like robustness against external fields, no stray fields, and ultrafast THz

dynamics.[5][8] The L1₀-ordered phase of MnPd is a collinear antiferromagnet that can be

grown epitaxially, making it an excellent model system for studying AFM-based phenomena.[3]

Its primary applications include acting as the pinning layer in exchange bias systems and as an

active component in devices where the Néel vector is manipulated for information storage.[3][5]

Quantitative Data: Properties of L1₀ MnPd Thin Films
The structural properties are crucial for achieving the desired antiferromagnetic order in L1₀

MnPd. The table below lists key parameters for L1₀ MnPd films grown on MgO(001) substrates.

[3]

Parameter Symbol Value Reference

Composition -
Mn49.5Pd50.5 (±0.5

at. %)
[3]

Crystal Structure - L1₀ (Tetragonal) [3]

Chemical Ordering

Degree
S ≈ 0.83 [3]

Out-of-plane Lattice

Constant
c 3.46 ± 0.01 Å [3]

In-plane Lattice

Constant
a, b 4.21 ± 0.03 Å [3]

Tetragonality Ratio c/a 0.822 ± 0.005 [3]

Néel Vector

Orientation
-

Aligned along the c-

axis (perpendicular to

film plane)

[3]

Visualization: L1₀ Crystal Structure of MnPd
The diagram below shows the ordered face-centered tetragonal (L1₀) unit cell of MnPd, where

layers of Mn and Pd atoms alternate along the c-axis, leading to the antiferromagnetic spin

configuration.
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Caption: L1₀ crystal structure of antiferromagnetic MnPd.

Experimental Protocol: Epitaxial Growth and
Characterization of L1₀ MnPd
1. Thin Film Deposition (DC Magnetron Sputtering)[3]

Substrate: Single-crystal MgO(001).

Target: Mn target with bonded Pd chips to achieve a near-equiatomic composition.

Deposition Temperature: Heat the substrate to 500 °C to promote epitaxial growth.

Sputtering Conditions: Base pressure < 5 × 10⁻⁵ Pa; Ar pressure ~0.5 Pa.

Deposition Rate: A slow rate of ~0.1 nm/s is recommended for high-quality films.

Post-Annealing: After deposition, perform in-situ annealing at 500 °C for 2 hours to enhance

the L1₀ chemical ordering.

Capping: Deposit a protective layer (e.g., 6 nm SiO₂) via RF sputtering in the same chamber

to prevent oxidation.

2. Structural Characterization[3]

X-Ray Diffraction (XRD): Perform θ-2θ scans to confirm the (001) orientation and measure

the c-axis lattice parameter. The presence of the (001) superlattice peak indicates L1₀

ordering.

X-Ray Pole Figures: Measure pole figures for the (111) plane to confirm the epitaxial

relationship with the MgO substrate.

Energy-Dispersive X-ray Spectroscopy (EDS): Determine the film composition.

3. Magnetotransport Characterization[3]

Objective: To confirm the antiferromagnetic nature and determine the Néel vector orientation.
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Procedure:

Pattern the film into a Hall bar device.

Measure the magnetoresistance (MR) with the external magnetic field applied in three

different geometries: longitudinal (field parallel to current), transverse (field in-plane,

perpendicular to current), and polar (field perpendicular to the film plane).

The response of the MR in these geometries can be used to identify the orientation of the

Néel vector. For L1₀ MnPd on MgO(001), the Néel vector is typically aligned along the c-

axis.

Application Note 3: MnPd for Exchange Bias
Systems
The exchange bias effect is a fundamental phenomenon in spintronics, crucial for pinning the

magnetization of a reference layer in spin-valve sensors and MTJs.[9] It manifests as a shift in

the magnetic hysteresis loop of a ferromagnetic (FM) layer that is in direct contact with an AFM

layer.[10][11] Polycrystalline MnPd is an effective AFM material for inducing exchange bias in

adjacent FM layers like Fe and NiFe.[3][10]

Visualization: The Exchange Bias Effect
The diagram below illustrates the exchange bias phenomenon by comparing a standard FM

hysteresis loop with one that is shifted due to coupling with an AFM layer.
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Caption: Hysteresis loop shift due to the exchange bias effect.

Experimental Protocol: Fabrication and Measurement of
MnPd/FM Bilayers
1. Thin Film Deposition

Method: Use magnetron sputtering to deposit a bilayer structure, typically

Substrate/AFM(MnPd)/FM(e.g., Fe, Ni₈₁Fe₁₉).[3]

Field Cooling: To set the exchange bias, the deposition can be performed in the presence of

an in-plane magnetic field, or the sample can be annealed above the Néel temperature of

the MnPd and subsequently cooled in a magnetic field. This process aligns the AFM spins at

the interface.

2. Magnetic Characterization (VSM or Torque Magnetometry)[12]

Objective: To measure the exchange bias field (Heb) and the coercivity enhancement (Hc).

Procedure (VSM):

Mount the sample in a Vibrating Sample Magnetometer (VSM).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15488605?utm_src=pdf-body-img
https://journals.aps.org/prb/abstract/10.1103/PhysRevB.108.054420
https://www.researchgate.net/publication/255252802_Magnetization_Process_in_Exchange_Biased_MnPdFe_Bilayers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15488605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Apply a magnetic field parallel to the direction of the field applied during

cooling/deposition.

Sweep the magnetic field from a large positive value to a large negative value and back to

measure the M-H hysteresis loop.

The exchange bias field is calculated as Heb = -(Hc1 + Hc2)/2, where Hc1 and Hc2 are

the left and right coercive fields.

The coercivity is calculated as Hc = (-Hc1 + Hc2)/2.

Angular Dependence: Rotate the sample in the plane and measure the M-H loop at various

angles to study the anisotropy of the exchange bias.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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